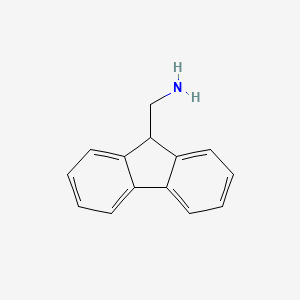

9H-Fluorene-9-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFALOHNPWGVANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312446 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34577-90-7 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9H-Fluorene-9-methanamine from 9-Fluorenone

Abstract

This guide provides a detailed, research-grade overview of a robust synthetic pathway for converting 9-fluorenone into 9H-fluorene-9-methanamine, a valuable building block in medicinal chemistry and materials science. The core strategy involves a multi-step sequence beginning with a Wittig olefination to introduce the required exocyclic carbon, followed by hydroboration-oxidation to yield the primary alcohol intermediate, 9H-fluorene-9-methanol. Subsequent activation of the alcohol, conversion to an azide, and final reduction afford the target primary amine. This document emphasizes the mechanistic rationale behind each transformation, provides detailed experimental protocols, and outlines the necessary safety and characterization considerations for drug development and research professionals.

Introduction and Strategic Overview

This compound is a key synthetic intermediate, incorporating the rigid, planar fluorenyl scaffold with a flexible aminomethyl functional group. This combination is of significant interest in the design of novel pharmaceuticals and advanced organic materials. The direct synthesis from the readily available starting material, 9-fluorenone, presents a common synthetic challenge: the one-carbon homologation of a ketone to a primary amine.

Direct reductive amination of 9-fluorenone with ammonia would yield 9-aminofluorene, which lacks the critical methylene spacer. Therefore, a more strategic approach is required to install a -CH₂NH₂ group at the C9 position. This guide details a reliable and well-precedented four-step synthetic sequence that addresses this challenge through fundamental organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target amine at the C-N bond, tracing it back to an azide or a related precursor. This azide is derived from the corresponding primary alcohol, which in turn can be synthesized from an alkene via anti-Markovnikov hydration. The alkene intermediate, 9-methylene-9H-fluorene, is directly accessible from the starting ketone, 9-fluorenone, via Wittig olefination.

Figure 1: Retrosynthetic analysis for this compound.

Recommended Synthetic Pathway: A Step-by-Step Guide

The proposed synthesis is structured as a logical workflow, with each step building upon established and high-yielding organic reactions.

Figure 2: Recommended four-step synthetic workflow.

Step 1: Wittig Olefination of 9-Fluorenone

Causality: The Wittig reaction is the premier method for converting a ketone into an alkene with high specificity. It utilizes a phosphorus ylide, in this case, the methylide ylide, which attacks the electrophilic carbonyl carbon of 9-fluorenone. The reaction proceeds through a strained four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and the thermodynamically stable triphenylphosphine oxide, driving the reaction to completion.[1]

Figure 3: Simplified mechanism of the Wittig reaction.

Experimental Protocol:

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. The formation of the orange-red ylide will be observed.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Reaction: Dissolve 9-fluorenone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

-

Workup: Cool the mixture to 0°C and quench carefully by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 9-methylene-9H-fluorene, can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization.[2][3]

Step 2: Hydroboration-Oxidation of 9-Methylene-9H-fluorene

Causality: To convert the alkene to the required primary alcohol, an anti-Markovnikov addition of water across the double bond is necessary. Hydroboration-oxidation is the classic and most reliable method for achieving this regiochemical outcome. Borane (BH₃) adds to the less sterically hindered carbon of the alkene, placing the boron atom on the terminal carbon. Subsequent oxidation with basic hydrogen peroxide replaces the boron with a hydroxyl group, yielding the primary alcohol, 9H-fluorene-9-methanol.[4]

Experimental Protocol:

-

Hydroboration: Dissolve 9-methylene-9H-fluorene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Oxidation: Cool the reaction mixture back to 0°C.

-

Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH, 3.0 eq.), followed by the dropwise addition of hydrogen peroxide (30% aq. solution, 3.0 eq.), ensuring the internal temperature does not rise excessively.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The resulting 9H-fluorene-9-methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[5]

Step 3: Synthesis of 9-(Azidomethyl)fluorene

Causality: Direct conversion of the primary alcohol to the amine is possible but can be low-yielding. A more robust method involves a two-step sequence via an azide intermediate. First, the hydroxyl group, a poor leaving group, is converted into an excellent leaving group, typically a tosylate or mesylate. Second, this activated intermediate undergoes an Sₙ2 reaction with sodium azide. Azide is an excellent nucleophile, and this reaction is typically efficient and clean.

Experimental Protocol:

-

Tosylation: Dissolve 9H-fluorene-9-methanol (1.0 eq.) in anhydrous dichloromethane or pyridine in a flask at 0°C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise. If using dichloromethane, add pyridine or triethylamine (1.5 eq.) as a base.

-

Stir the reaction at 0°C for 30 minutes, then at room temperature overnight, monitoring by TLC.

-

Workup (Tosylate): Quench with water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step without further purification.

-

Azidation: Dissolve the crude tosylate in anhydrous DMF.

-

Add sodium azide (NaN₃, 1.5-2.0 eq.). Caution: Sodium azide is highly toxic and potentially explosive.

-

Heat the mixture to 60-80°C and stir for several hours until the reaction is complete by TLC.

-

Workup (Azide): Cool the reaction, pour it into water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers thoroughly with water (to remove DMF) and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude 9-(azidomethyl)fluorene, which can be purified by chromatography if necessary.

Step 4: Reduction of 9-(Azidomethyl)fluorene to this compound

Causality: The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a preferred method in many lab and industrial settings as it is clean, high-yielding, and avoids the use of metal hydride reagents. The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas reduces the azide moiety, liberating nitrogen gas and forming the desired amine.

Experimental Protocol:

-

Reaction Setup: Dissolve 9-(azidomethyl)fluorene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.

-

Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or higher pressure for faster reaction).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once complete, carefully purge the system with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The amine can be purified by acid-base extraction. Dissolve the crude product in diethyl ether, extract with 1M HCl. Wash the aqueous layer with ether, then basify with NaOH or NH₄OH and extract the free amine back into fresh ether or dichloromethane. Dry the organic layer and concentrate to obtain the pure product.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed using standard analytical techniques.

| Parameter | 9-Methylene-9H-fluorene | 9H-Fluorene-9-methanol | This compound |

| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₂O | C₁₄H₁₃N |

| Molecular Weight | 178.23 g/mol [2] | 196.24 g/mol [4] | 195.26 g/mol [6] |

| Appearance | White to yellow solid | White solid | Colorless oil or low-melting solid |

| Key ¹H NMR Signals | Aromatic protons, two singlets for =CH₂ protons | Aromatic protons, singlet for C9-H, singlet for -CH₂O-, broad singlet for -OH | Aromatic protons, singlet for C9-H, singlet for -CH₂N-, broad singlet for -NH₂ |

| Key IR Peaks (cm⁻¹) | ~3050 (Ar-H), ~1640 (C=C) | ~3300 (br, O-H), ~3050 (Ar-H), ~1050 (C-O) | ~3300 (br, N-H), ~3050 (Ar-H), ~1600 (N-H bend) |

| Expected Yield | 70-85% | 85-95% | 80-95% (over 2 steps) |

Safety and Handling

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Borane-THF Complex: Flammable and corrosive. Reacts with water to release flammable hydrogen gas.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and combustible materials.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not acidify azide waste streams, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction apparatus is properly set up and purged to prevent the creation of an explosive mixture with air.

This guide provides a comprehensive framework for the synthesis. Researchers should always consult primary literature and perform a thorough risk assessment before undertaking any experimental work.

References

-

Rastogi, S. K. (2021). Reduction of 9-Fluorenone Lab Experiment. YouTube. [Link]

-

National Institute of Standards and Technology. 9H-Fluorene, 9-methyl-. NIST Chemistry WebBook. [Link]

-

PrepChem.com. Preparation of 9-aminofluorene. [Link]

-

Chemistry university. (2021). Reduction of 9-Fluorenone. YouTube. [Link]

-

National Center for Biotechnology Information. 9H-Fluorene-9-methanol. PubChem Compound Summary for CID 90466. [Link]

-

Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

National Institute of Standards and Technology. 9H-Fluorene, 9-methylene-. NIST Chemistry WebBook. [Link]

-

Reddit. (2012). Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. r/chemhelp. [Link]

- Google Patents.

Sources

- 1. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 2. 9H-Fluorene, 9-methylene- [webbook.nist.gov]

- 3. reddit.com [reddit.com]

- 4. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-9-methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 9H-Fluorene-9-methanamine. As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for drug discovery and development.

Introduction to this compound: A Privileged Scaffold

This compound belongs to the fluorene family of compounds, which are characterized by a tricyclic aromatic system. This rigid, planar scaffold has garnered significant attention in medicinal chemistry due to its ability to participate in π-stacking interactions with biological targets.[1][2] The introduction of a methanamine group at the 9-position provides a crucial point for further chemical modification and introduces a basic center, significantly influencing the molecule's solubility, and interaction with physiological systems. Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties, making this compound a valuable starting point for the development of new chemical entities.[2][3]

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure and Weight

The foundational properties of this compound are derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | [ChemSpider] |

| Molecular Weight | 195.26 g/mol | [ChemSpider] |

| Exact Mass | 195.1048 g/mol | [ChemSpider] |

| InChI | InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | [PubChem] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | [PubChem] |

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Reported Value: 99-100 °C

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C/minute) starting approximately 10-15 °C below the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Causality: The relatively high melting point for a molecule of its size can be attributed to the planar and rigid fluorene ring system, which allows for efficient crystal packing and strong van der Waals interactions. The presence of the primary amine group also introduces the potential for hydrogen bonding, further strengthening the crystal lattice.

Caption: Phase transition of this compound from solid to liquid.

Boiling Point

The boiling point reflects the energy required to overcome intermolecular forces in the liquid state to allow for vaporization.

Predicted Value: 349.88 °C at 760 mmHg

Experimental Protocol: Distillation Method

This method involves heating the liquid to its boiling point and observing the temperature at which the vapor and liquid phases are in equilibrium.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: A small volume of this compound is placed in the distillation flask with a boiling chip. The flask is heated gently.

-

Equilibrium: The temperature is recorded when a steady stream of distillate is collected, and the temperature on the thermometer remains constant. This temperature represents the boiling point at the recorded atmospheric pressure.

Causality: The high boiling point is a result of the molecule's significant molecular weight and the strong intermolecular forces, including van der Waals interactions from the large aromatic surface area and hydrogen bonding from the primary amine group.

Solubility

Solubility is a crucial parameter for drug delivery and formulation. "Like dissolves like" is the guiding principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Toluene, Hexane | Soluble | The large, non-polar fluorene ring system will interact favorably with non-polar solvents. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can accept hydrogen bonds from the amine group and have sufficient polarity to interact with the molecule. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, but the large hydrophobic fluorene moiety may limit high solubility. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the fluorene backbone dominates, leading to low water solubility. Solubility will be pH-dependent. |

Experimental Protocol: Gravimetric Solubility Determination

This method quantifies the amount of solute that can dissolve in a given volume of solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. As an amine, this compound is basic.

Predicted pKa: ~9-10 (for the protonated amine)

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine can accept a proton, making the compound basic. The electron-donating nature of the alkyl group attached to the nitrogen influences its basicity.

Sources

9H-Fluorene-9-methanamine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 9H-Fluorene-9-methanamine

Foreword: A Predictive Approach to Spectroscopic Analysis

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. This compound, a key building block, presents a unique case. While its synthesis is well-documented, a comprehensive, publicly available repository of its empirical spectroscopic data is notably scarce. This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in synthetic and analytical chemistry. By leveraging foundational spectroscopic principles and drawing parallels with the well-characterized data of its closest analog, 9H-Fluorene-9-methanol, we will construct a robust analytical framework. This document serves not as a simple data sheet, but as an in-depth guide for researchers to anticipate, acquire, and interpret the spectroscopic signatures of this compound, ensuring both scientific integrity and efficiency in their research endeavors.

The Analytical Imperative: Structure and Synthesis Context

This compound is comprised of a tricyclic fluorene core with a methanamine substituent at the C9 position. This structure is foundational for a variety of derivatives used in materials science and medicinal chemistry.[1][2] Its characterization is crucial for quality control, reaction monitoring, and ensuring the downstream success of complex synthetic campaigns.

A common synthetic route proceeds via the reductive amination of 9-Fluorenone.[3] This context is critical, as it informs the potential impurity profile (e.g., residual starting material, over-alkylation) that spectroscopic analysis must be able to identify.

Caption: A conceptual workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Below, we predict the ¹H and ¹³C NMR spectra of this compound, referencing the known data of 9H-Fluorene-9-methanol for validation.

Caption: Structure of this compound with standard numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative. The eight aromatic protons will appear in the downfield region (typically 7.2-7.9 ppm), with their specific multiplicity determined by coupling to their neighbors. The protons on the aminomethylene bridge and the C9 position will be key identifiers.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Analysis |

| H1, H8 | ~7.8-7.9 | Doublet (d) | Most deshielded aromatic protons due to proximity to the adjacent aromatic ring. |

| H4, H5 | ~7.7-7.8 | Doublet (d) | Similar environment to H1/H8. |

| H2, H3, H6, H7 | ~7.3-7.5 | Multiplet (m) | Overlapping signals typical for these central aromatic protons. |

| H9 | ~4.1-4.2 | Triplet (t) | Coupled to the two adjacent CH₂ protons. This is a key point of comparison. For 9H-Fluorene-9-methanol, this proton appears around 4.3 ppm. The slightly less electronegative nitrogen (vs. oxygen) should cause a minor upfield shift.[4] |

| -CH ₂-NH₂ | ~2.8-3.0 | Doublet (d) | Coupled to the single H9 proton. In the analogous methanol, the -CH₂-OH protons are at ~3.7 ppm.[4] The amine group's weaker deshielding effect will cause a significant upfield shift. |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | Amine protons are exchangeable and often appear as a broad signal. Its integration for two protons is a critical confirmation point. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone, with 8 distinct signals expected (accounting for symmetry).

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Analysis |

| C4a, C4b | ~148-150 | Quaternary carbons at the aromatic ring junctions. |

| C8a, C9a | ~141-142 | Quaternary carbons adjacent to the C9 position. Similar shifts are seen in numerous fluorene derivatives.[5] |

| C1, C2, C3, C4 (and equivalents) | ~120-129 | Aromatic CH carbons. Specific assignments require advanced 2D NMR, but they will populate this characteristic region. |

| C9 | ~54-56 | The sp³ carbon at the bridgehead. In 9H-Fluorene-9-methanol, this carbon is at ~54.6 ppm.[6] A very similar shift is expected. |

| -C H₂-NH₂ | ~45-48 | Aliphatic carbon attached to the amine. This is a significant shift from the alcohol analog (-CH₂-OH), which appears at ~65 ppm.[4] This upfield shift is a direct and reliable indicator of the C-N bond versus a C-O bond. |

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[5]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

Set a wider spectral width (e.g., 0-160 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. The transition from the hydroxyl group in the analog to the primary amine in our target compound will produce a distinct and easily identifiable spectral change.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale & Comparative Analysis |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 (two sharp bands) | This is the most definitive signal. A primary amine will show two distinct N-H stretching bands, unlike a secondary amine (one band) or a tertiary amine (no bands). This contrasts sharply with the broad O-H stretch seen around 3200-3600 cm⁻¹ for 9H-Fluorene-9-methanol.[4] |

| Aromatic C-H | Stretch | 3000-3100 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H | Stretch | 2850-3000 | Characteristic of the sp³ C-H bonds at C9 and the methylene group. |

| Aromatic C=C | Stretch | 1450-1600 | Multiple sharp bands are expected, corresponding to the fluorene ring system. |

| Amine N-H | Bend (Scissoring) | 1590-1650 | A medium to strong absorption that can sometimes overlap with the aromatic region. |

| C-N | Stretch | 1000-1250 | A weak to medium intensity band confirming the carbon-nitrogen bond. |

Experimental Protocol: FTIR-ATR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Under Electron Ionization (EI), we expect a clear molecular ion and a highly predictable fragmentation pattern dominated by the stability of the fluorenyl cation.

-

Predicted Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₃N. The calculated monoisotopic mass is 195.105 Da .[7] The observation of this peak is the primary confirmation of the compound's identity.

-

Predicted Key Fragmentation: The most favorable fragmentation pathway involves the cleavage of the C9-CH₂ bond. This results in the loss of a neutral aminomethylene radical (•CH₂NH₂) and the formation of the highly stable 9-fluorenyl cation at m/z 165 . This cation is resonance-stabilized and is a hallmark fragment for 9-substituted fluorenes. For comparison, the mass spectrum of 9H-Fluorene-9-methanol also shows a dominant peak at m/z 165, corresponding to the loss of •CH₂OH.[4]

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) into the GC system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program to separate the analyte from any solvent or impurities (e.g., ramp from 100°C to 280°C).

-

-

Mass Spectrometry (MS):

-

The GC eluent is directed into the ion source of the mass spectrometer.

-

Utilize a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the analyte (e.g., m/z 40-400).

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the molecular ion and analyze the fragmentation pattern.

Conclusion: An Integrated Analytical Strategy

This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By grounding these predictions in fundamental principles and comparing them to the empirical data of a close structural analog, we have built a comprehensive and trustworthy framework for analysis. The key identifiers for successful characterization are:

-

¹H NMR: The characteristic upfield shifts of the H9 and -CH₂- protons compared to the alcohol analog.

-

¹³C NMR: The significant upfield shift of the -CH₂- carbon signal.

-

IR: The appearance of two sharp N-H stretching bands around 3300-3500 cm⁻¹ and the absence of a broad O-H band.

-

MS: The presence of the molecular ion at m/z 195 and the dominant base peak at m/z 165.

The provided protocols represent self-validating systems for acquiring high-quality data. For any researcher working with this compound, this guide provides the necessary intellectual tools to verify its structure with confidence, ensuring the integrity of their subsequent work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90466, 9H-Fluorene-9-methanol. Retrieved from [Link].

-

Singh, S. K., Kumar, M., & Singh, R. K. (2018). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. Available at: [Link].

-

NIST (2023). 9H-Fluorene, 9-methylene-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

The Royal Society of Chemistry (2021). Supporting Information for a related publication. This source provides general experimental methods for NMR acquisition. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118703516, N-((9H-fluoren-9-yl)Methyl)-N-ethylethanamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21687108, 9H-Fluorene-2-methanamine. Retrieved from [Link].

-

ResearchGate (2020). Synthesis and Characterization of 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole-ended Fluorophores. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10241, Fluorenone. Retrieved from [Link].

Sources

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 9-Fluorenemethanol(24324-17-2) 13C NMR [m.chemicalbook.com]

- 7. 1-(9H-Fluoren-2-yl)methanamine | C14H13N | CID 21687108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9H-Fluorene-9-methanamine (CAS 34577-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-9-methanamine, with the CAS number 34577-90-7, is a pivotal chemical intermediate characterized by a fluorene backbone with a primary amine-containing methyl substituent at the 9-position. This unique structural arrangement imparts a combination of rigidity from the polycyclic aromatic system and reactivity from the primary amine, making it a valuable building block in medicinal chemistry and materials science. Its applications primarily lie in the synthesis of more complex molecules, including pharmaceutical agents and functional organic materials.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound, offering a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but demonstrates good solubility in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 34577-90-7 | [2] |

| Molecular Formula | C₁₄H₁₃N | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 349.875 °C at 760 mmHg | [2] |

| Density | 1.128 g/cm³ | [1] |

| Refractive Index | 1.636 | [2] |

| Flash Point | 173.581 °C | [1] |

| Storage Temperature | 2-8°C (Protect from light) | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of a suitable precursor. A common and effective method is the reduction of 9H-fluorene-9-carbonitrile.

Synthesis from 9H-Fluorene-9-carbonitrile

This two-step process involves the formation of the nitrile followed by its reduction to the primary amine.

Caption: Synthetic pathway to this compound.

Step-by-Step Protocol:

-

Synthesis of 9H-fluorene-9-carbonitrile: In a suitable reaction vessel, 9H-fluorene is deprotonated at the 9-position using a strong base such as potassium tert-butoxide in a solvent mixture like dichloromethane and ethanol. The resulting carbanion is then reacted with a cyanogen halide (e.g., cyanogen bromide) to yield 9H-fluorene-9-carbonitrile. The reaction is typically carried out at room temperature.

-

Reduction to this compound: The synthesized 9H-fluorene-9-carbonitrile is then reduced to the corresponding primary amine. A common reducing agent for this transformation is Borane dimethyl sulfide complex (BH₃·DMS) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at a slightly elevated temperature (e.g., 50 °C) to ensure complete conversion.[3]

-

Work-up and Purification: Following the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford pure this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene ring system, a singlet for the proton at the 9-position, and signals corresponding to the methylene and amine protons of the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the quaternary carbon at the 9-position, and the methylene carbon of the aminomethyl substituent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic rings.

Applications in Research and Development

The fluorene scaffold is a well-recognized privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. This compound serves as a key starting material for the synthesis of various bioactive molecules.

Pharmaceutical Synthesis

Derivatives of this compound have been explored for their potential as:

-

Antimicrobial Agents: The fluorene nucleus has been incorporated into molecules exhibiting activity against various bacterial and fungal strains.[4]

-

Anticancer Agents: Certain fluorene derivatives have demonstrated cytotoxic effects against cancer cell lines, making them interesting candidates for the development of new chemotherapeutic agents.[4]

-

Neuroprotective Agents: The rigid structure of the fluorene core has been utilized in the design of compounds targeting neurological disorders.

Caption: Key application areas of this compound.

Materials Science

The photophysical and electronic properties of the fluorene moiety make it an attractive component in the design of organic electronic materials. This compound can be used as a monomer or a functionalizing agent in the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): Fluorene-containing polymers are known for their high photoluminescence quantum yields and are used as emissive materials in OLEDs.

-

Organic Photovoltaics (OPVs): The electron-rich nature of the fluorene system makes it a suitable component in donor-acceptor polymers for solar cell applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a rigid aromatic core and a reactive primary amine functionality allows for the synthesis of a diverse range of complex and functional molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field.

References

-

LookChem. (n.d.). Cas 34577-90-7, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]

-

YouTube. (2021, April 9). Reduction of 9-Fluorenone. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-9-methanol. Retrieved from [Link]

-

ChemBK. (n.d.). 9-Fluorenone Oxime. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 9-methylene-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

YouTube. (2021, February 13). Experiment 3: Reduction of 9-Fluorenone to Fluorenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Retrieved from [Link]

-

PubChem. (n.d.). N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-2-methanamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester (1). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 9H-Fluorene-9-methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9H-Fluorene-9-methanamine, a compound of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles of solubility with established experimental methodologies. We will explore the physicochemical properties of this compound, predict its qualitative solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for its quantitative determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: Understanding this compound

This compound is a primary amine derivative of fluorene, a polycyclic aromatic hydrocarbon. Its unique structure, featuring a large, nonpolar fluorenyl backbone and a polar primary amine functional group, imparts a distinct set of physicochemical properties that govern its behavior in solution. The fluorene moiety is known for its rigidity, planarity, and ability to engage in π-π stacking interactions, while the methanamine group introduces polarity and the capacity for hydrogen bonding. This amphipathic nature suggests a nuanced solubility profile, making a thorough understanding essential for its application in organic synthesis, drug design, and the development of novel materials.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide.[1] In the case of this compound, we must consider the contributions of both its nonpolar and polar components.

-

The Fluorenyl Backbone: The tricyclic aromatic system of the fluorene core is hydrophobic and will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces and π-π stacking. This characteristic is shared with the parent compound, fluorene, which is known to be soluble in many organic solvents but insoluble in water.

-

The Methanamine Group: The primary amine (-CH₂NH₂) attached to the 9-position of the fluorene ring introduces a significant degree of polarity and the ability to act as both a hydrogen bond donor and acceptor. This functional group will favor interactions with polar solvents, particularly those that are protic (e.g., alcohols) or aprotic with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF). The basic nature of the amine group also suggests that its solubility will be enhanced in acidic solutions due to the formation of a more polar ammonium salt.[2]

The overall solubility of this compound in a given organic solvent will therefore be a balance between the unfavorable interactions of the large hydrophobic fluorene moiety with polar solvents and the favorable interactions of the polar amine group with these same solvents. Conversely, in nonpolar solvents, the solubility will be limited by the energetic penalty of solvating the polar amine group.

Predicted Qualitative Solubility Profile

Based on the analysis of its structural components, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is crucial to note that these are estimations and should be confirmed by experimental determination for any critical application.

| Solvent Class | Solvent Examples | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The alcohol's ability to hydrogen bond with the amine group will aid in solvation, though the large nonpolar backbone may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the amine group, while also being able to accommodate the fluorene ring. |

| Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderately Soluble | These solvents have moderate polarity and can solvate the molecule, but may be less effective than more polar aprotic solvents. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high energetic cost of solvating the polar amine group in a nonpolar environment will likely result in poor solubility. Toluene may be a slightly better solvent than hexane due to potential π-π interactions with the fluorene ring. |

| Ethers | Diethyl Ether | Sparingly Soluble | While capable of acting as a hydrogen bond acceptor, the overall low polarity of diethyl ether will likely lead to limited solubility. |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of extensive published data, a robust and reliable experimental protocol is essential for determining the precise solubility of this compound in a specific solvent system. The following gravimetric method is a standard and accurate approach.[3]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed glass vials for collecting the filtrate

-

Drying oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

Dispense the filtered solution into a pre-weighed glass vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the pre-weighed vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a vacuum oven for more sensitive compounds.

-

Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solid) - (Mass of empty vial)] / (Volume of supernatant collected) * 100

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.

Safety Precautions

Researchers handling this compound and organic solvents should adhere to standard laboratory safety practices. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed handling and disposal information.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- Guidechem. (n.d.). This compound 34577-90-7 wiki.

- Solubility of Things. (n.d.). 9-Methylfluorene.

- ChemicalBook. (n.d.). 9-Methylene-9H-fluorene synthesis.

- ECHEMI. (n.d.). 34577-90-7, this compound Formula.

- National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem.

- (2022, May 24).

- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 34577-90-7(this compound) Product Description.

- Ataman Kimya. (n.d.). FLUORENE.

- Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 9-methyl- (CAS 2523-37-7).

- ChemicalBook. (2025, July 5). 9-Methylene-9H-fluorene - Safety Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Solvents.

- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.

- lookchem. (n.d.). 9-methylidenefluorene Safety Data Sheets(SDS).

- Sciencemadness Wiki. (2023, December 27). Fluorene.

Sources

Unveiling the Solid-State Architecture of 9H-Fluorene-9-methanamine: A Technical Guide to its Predicted Crystal Structure and Experimental Determination

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure of 9H-Fluorene-9-methanamine. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD), this guide leverages crystallographic data from analogous fluorene derivatives to predict its solid-state conformation. Furthermore, it provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, empowering researchers to determine its structure.

Introduction: The Significance of the Fluorenyl Moiety in Medicinal Chemistry

The fluorene scaffold is a privileged structural motif in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich nature.[1][2] This tricyclic aromatic system serves as a versatile building block in the design of novel therapeutic agents and functional organic materials. The introduction of substituents at the C9 position significantly influences the molecule's steric and electronic properties, making the determination of their precise three-dimensional arrangement through single-crystal X-ray diffraction (XRD) a critical step in understanding their structure-activity relationships.[1][2] this compound, with its primary amine functionality, is of particular interest for its potential to engage in hydrogen bonding and serve as a key pharmacophore.

Predicted Crystal Structure of this compound: An Analysis of Structural Analogs

In the absence of a published crystal structure for this compound, we can infer its likely solid-state conformation by examining the crystallographic data of closely related 9,9-disubstituted fluorene derivatives. Analysis of structures such as 9,9-dimethyl-9H-fluorene, 9,9-bis(hydroxymethyl)-9H-fluorene, and 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene reveals common structural features and packing motifs that are anticipated to be conserved.[1][2]

The Fluorene Core

The fluorene core itself is expected to be nearly planar, with minor deviations from planarity arising from crystal packing forces.[3] In related structures, the dihedral angle between the two benzene rings of the fluorene moiety is typically small.[1][2]

The Methanamine Substituent and Intermolecular Interactions

The aminomethyl group at the C9 position is the most crucial feature for predicting the crystal packing. The primary amine is capable of acting as both a hydrogen bond donor and acceptor, suggesting that a network of intermolecular hydrogen bonds will be a dominant feature of the crystal lattice. These interactions are likely to involve the amine groups of neighboring molecules, forming chains or more complex three-dimensional networks.

Based on analogous structures with hydrogen bonding capabilities, such as 9,9-bis(hydroxymethyl)-9H-fluorene, we can predict the formation of strong N-H···N hydrogen bonds.[1][2] The presence of these directional interactions will significantly influence the crystal packing and the overall symmetry of the unit cell.

A summary of the crystallographic data for analogous fluorene derivatives is presented in Table 1.

| Compound | Space Group | Key Intermolecular Interactions | Reference |

| 9,9-dimethyl-9H-fluorene | Iba2 | C-H···π interactions | [1][2] |

| 9,9-bis(hydroxymethyl)-9H-fluorene | P2₁2₁2₁ | O-H···O hydrogen bonds | [1][2] |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene | P2₁/n | C-H···N interactions | [1][2] |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | P2₁/c | C-H···O hydrogen bonds | [3] |

Experimental Determination of the Crystal Structure: A Step-by-Step Guide

The following sections provide a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 9H-fluorene-9-carbonitrile. This established transformation provides a reliable method to obtain the target primary amine.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve 9H-fluorene-9-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique are critical factors.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

Workflow for Single Crystal Growth:

Caption: Workflow for growing single crystals for XRD.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction to determine its three-dimensional structure.

Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.

Conclusion

This technical guide provides a predictive framework for the crystal structure of this compound based on the analysis of its structural analogs. The anticipated dominance of intermolecular N-H···N hydrogen bonding will likely govern its solid-state architecture. Furthermore, the detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis offer a clear path for researchers to empirically determine its crystal structure. The elucidation of this structure will provide invaluable insights for the rational design of novel pharmaceuticals and advanced materials incorporating the this compound scaffold.

References

-

Mazik, M., & Schwarzer, A. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molecules, 26(23), 7353. [Link]

-

Seidel, P., Schwarzer, A., & Mazik, M. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1015. [Link]

-

ResearchGate. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. [Link]

-

MDPI. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. [Link]

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-9-methanol. Retrieved from [Link]

-

PMC. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. [Link]

-

ResearchGate. (2019). (PDF) N-(4-Chlorophenyl)-9H-fluoren-9-imine. [Link]

Sources

A Technical Guide to the Reactivity of the C9 Position in Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the C9 Position

Fluorene, a polycyclic aromatic hydrocarbon, presents a deceptively simple tricyclic framework. While the aromatic rings offer sites for electrophilic substitution, it is the methylene bridge at the C9 position that imparts the molecule with its most versatile and defining chemical personality. This unique sp³-hybridized carbon, nestled between two phenyl rings, is a focal point of reactivity, making fluorene and its derivatives indispensable scaffolds in medicinal chemistry and materials science.[1][2][3] The functionalization at this position is critical for modulating the pharmacological and physicochemical properties of drug candidates and for tuning the electronic and optical properties of advanced materials.[1][4][5]

This guide provides an in-depth exploration of the core principles governing the reactivity of the C9 position. We will dissect the electronic underpinnings of its unique acidity, detail key transformation protocols, and illustrate how this reactivity is harnessed in the development of novel therapeutics and functional materials.

Electronic and Structural Features: Why C9 is Uniquely Reactive

The reactivity of the C9 position is not accidental; it is a direct consequence of its electronic environment. The two protons on the C9 methylene group are significantly more acidic than those of a typical alkane (pKa ≈ 50-70).[6] The pKa of the C9 protons in fluorene is approximately 22.6 in DMSO, a remarkable acidity for a hydrocarbon.

This enhanced acidity stems from the exceptional stability of the conjugate base, the fluorenyl anion. Upon deprotonation, the C9 carbon rehybridizes from sp³ to sp², and its lone pair of electrons occupies a p-orbital. This p-orbital aligns with the pi-systems of the adjacent benzene rings, allowing the negative charge to be extensively delocalized across the entire tricyclic system. This delocalization results in a planar, aromatic cyclopentadienyl anion ring fused within the larger structure, which satisfies Hückel's rule (4n+2 π electrons, with n=1 for the 6 π electrons in the five-membered ring). This aromatic stabilization is the primary driving force behind the acidity of the C9 protons.

Caption: Deprotonation at C9 leads to a highly stabilized, aromatic fluorenyl anion.

Key Transformations at the C9 Position

The acidity of the C9 protons is the gateway to a vast range of chemical transformations. By treating fluorene derivatives with a suitable base, the nucleophilic fluorenyl anion is readily generated, which can then react with a variety of electrophiles.

Deprotonation and Alkylation/Arylation

The most fundamental reaction at C9 is alkylation. This two-step process involves deprotonation followed by reaction with an alkyl halide or other electrophile. The ability to introduce one or two substituents at this position allows for the synthesis of 9,9-disubstituted fluorenes, which are crucial for preventing oxidation and ensuring long-term stability in materials applications.[5]

Causality in Protocol Design:

-

Choice of Base: The base must be strong enough to deprotonate C9 but should be chosen carefully based on the electrophile. For simple alkylations, strong bases like potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) in a polar aprotic solvent like DMSO are effective.[5][7]

-

Solvent: DMSO is an excellent choice as it can dissolve both the fluorene substrate and the inorganic base, facilitating a homogenous reaction.

-

Electrophile: A wide range of electrophiles can be used, including alkyl halides (e.g., methyl iodide), benzyl halides, and epoxides.[5][7] Palladium-catalyzed methods have also been developed for the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters.[8][9]

This protocol is adapted from established literature procedures.[5]

Step 1: Deprotonation

-

To a stirred solution of fluorene (1.0 eq) in dimethyl sulfoxide (DMSO, ~5 mL per mmol of fluorene) under a nitrogen atmosphere, add powdered potassium hydroxide (KOH, 2.2 eq).

-

Stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure complete formation of the fluorenyl anion.

Step 2: Alkylation

-

Cool the reaction mixture in an ice bath.

-

Add methyl iodide (CH₃I, 2.5 eq) dropwise to the stirred solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 20 hours. The color will typically fade from deep red to a pale yellow or colorless solution.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a beaker containing ice water. A white precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and KOH.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield 9,9-dimethylfluorene as a white crystalline solid.

Oxidation to Fluorenone

The C9 position is susceptible to oxidation, yielding the corresponding ketone, 9-fluorenone.[10] This transformation is significant as fluorenone itself is a valuable intermediate for synthesizing anti-cancer drugs, dyes, and polymers.[1][11]

Mechanism: The oxidation can proceed via several mechanisms. A common laboratory and industrial method involves air (O₂) as the oxidant in the presence of a strong base like NaOH or KOH.[10][12][13] The reaction is initiated by the deprotonation of fluorene to form the fluorenyl anion. This anion then reacts with molecular oxygen.[10] The resulting intermediate breaks down to form the fluorenone product.[10] Catalytic systems, such as copper-doped Co₃O₄, have also been developed for highly efficient aerobic oxidation.[11]

Caption: General workflow for the base-mediated aerobic oxidation of fluorene.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[14] In this context, fluorene acts as the active methylene component. The reaction with an aldehyde, typically catalyzed by a base like piperidine or NaOH, results in the formation of a double bond at the C9 position, yielding a class of compounds known as dibenzofulvenes.[15][16]

This reaction significantly alters the electronic properties of the fluorene core, extending the π-conjugation and often leading to materials with interesting photophysical and electrochemical properties for applications in organic electronics.[15][17]

This protocol is a modified version of established procedures.[16]

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve fluorene (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (approx. 10 mL per mmol of fluorene).

-

Add a solution of sodium hydroxide (NaOH, 2.2 eq) in ethanol.

Step 2: Reaction

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. A yellow solid should precipitate.

-

Collect the crude product by vacuum filtration.

-

Purify the solid by column chromatography on silica gel using a non-polar eluent (e.g., petroleum ether or hexanes) to afford the pure dibenzofulvene derivative.

Applications in Drug Development & Materials Science

The ability to precisely functionalize the C9 position is a cornerstone of fluorene's utility.

In Drug Development:

-

The fluorene scaffold is a privileged structure in medicinal chemistry, appearing in drugs for various indications.[18][19]

-

The introduction of substituents at C9 is used to modulate lipophilicity, steric bulk, and electronic properties, which in turn affects a compound's pharmacokinetics and pharmacodynamics.

-

For instance, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) has been identified as a potent inhibitor of Candida albicans biofilms.[18]

-

The famous Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS).[20][21][22][23] Its utility relies on the acidic nature of the C9 proton, which facilitates a β-elimination reaction in the presence of a mild base like piperidine to deprotect the N-terminus of a growing peptide chain.[20][21][22]

In Materials Science:

-

9,9-disubstituted fluorene derivatives are fundamental building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[1][24]

-

The bulky substituents at the C9 position, typically alkyl or aryl groups, serve a critical purpose: they prevent the planar fluorene units from stacking too closely (π-stacking).[15] This steric hindrance prevents aggregation-caused quenching of fluorescence, leading to materials with high solid-state emission efficiency and improved morphological stability.[9]

Summary and Outlook

The C9 position of fluorene is a hub of chemical reactivity, primarily driven by the remarkable acidity of its methylene protons and the aromatic stabilization of the resulting fluorenyl anion. This feature allows for a wide range of transformations, including alkylation, oxidation, and condensation reactions, providing chemists with a powerful toolkit to synthesize a vast library of derivatives. The strategic functionalization of C9 is critical for applications ranging from the automated synthesis of peptides to the creation of next-generation organic electronic materials. As synthetic methodologies become more sophisticated, the ability to tailor the properties of fluorene derivatives through precise C9 modification will continue to drive innovation in both medicine and materials science.

References

- Grokipedia. Fluorenylmethyloxycarbonyl protecting group. Grokipedia.

- Study.com. Oxidation of Fluorene to Fluorenone Mechanism. Study.com.

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- ACS Sustainable Chemistry & Engineering. Aerobic Oxidation of Fluorene to Fluorenone over Copper-Doped Co3O4 with a High Specific Surface Area.

- PubMed Central. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives.

- ChemPep. Overview of Fmoc Amino Acids. ChemPep Inc.

- Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- The Journal of Organic Chemistry. Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium Catalysis.

- ResearchGate. Synthesis of the 9,9-disubstituted fluorenes 1–3 (according to procedures in the literature).

- LabXing.

- X-MOL. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. X-MOL.

- Dakenchem. Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. Dakenchem.

- Benchchem. An In-depth Technical Guide on Exploratory Studies of Fluorene Derivatives in Medicinal Chemistry. Benchchem.

- Google Patents.

- MDPI. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI.

- Google Patents. Method for oxidizing fluorene to 9-fluorenone.

- MDPI. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.

- ResearchGate. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- PubMed Central. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans.

- ResearchGate. 9-Fluorenone derivatives drugs.

- Semantic Scholar. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Semantic Scholar.

- Wikipedia.

- Sigma-Aldrich.

- The Royal Society of Chemistry.

- Wikipedia. Alkane. Wikipedia.

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]